Cas no 1805195-36-1 (Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate)

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate

-

- インチ: 1S/C11H12F3NO2/c1-3-17-9(16)5-7-4-8(11(13)14)15-6(2)10(7)12/h4,11H,3,5H2,1-2H3

- InChIKey: WPGLSEQEQRXEMH-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C)N=C(C(F)F)C=C1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 263

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 39.2

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029033107-250mg |

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate |

1805195-36-1 | 95% | 250mg |

$1,009.40 | 2022-04-01 | |

| Alichem | A029033107-500mg |

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate |

1805195-36-1 | 95% | 500mg |

$1,752.40 | 2022-04-01 | |

| Alichem | A029033107-1g |

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate |

1805195-36-1 | 95% | 1g |

$2,837.10 | 2022-04-01 |

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate 関連文献

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetateに関する追加情報

Ethyl 6-(Difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate (CAS No. 1805195-36-1): An Overview

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate (CAS No. 1805195-36-1) is a novel and versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in the development of new therapeutic agents. This article provides a comprehensive overview of the chemical properties, synthesis methods, and potential applications of this compound.

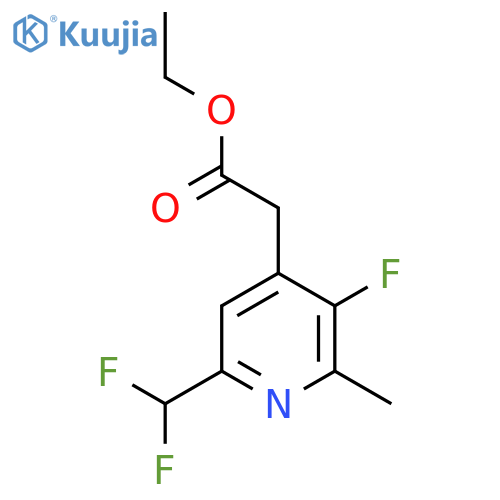

Chemical Structure and Properties

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate is a fluorinated pyridine derivative with a molecular formula of C12H12F3N2O2. The presence of difluoromethyl and fluoro groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical and biological applications. The compound exhibits high stability under standard laboratory conditions and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate has been reported in several studies, highlighting its versatility in chemical synthesis. One common approach involves the reaction of 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-carboxylic acid with ethanol in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This method yields high purity and yield of the desired product, making it suitable for large-scale production.

An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions have been successfully employed to introduce the difluoromethyl group onto the pyridine ring. This method offers excellent functional group tolerance and can be adapted to synthesize a range of structurally similar compounds.

Biological Activity and Potential Applications

Recent studies have demonstrated that Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate exhibits promising biological activity. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, researchers have explored its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders. Preliminary data suggest that this compound can effectively modulate HDAC activity, leading to altered gene expression profiles and potential therapeutic benefits.

In addition to its enzymatic inhibition properties, Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate has shown potential as a lead compound for developing new antiviral agents. Studies have indicated that it can interfere with viral replication processes, particularly in influenza viruses. This makes it a valuable starting point for further optimization and development into more potent antiviral drugs.

Current Research Trends

The ongoing research on Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate is focused on enhancing its pharmacological properties through structural modifications. Researchers are investigating the effects of substituting different functional groups on the pyridine ring to improve solubility, stability, and bioavailability. These efforts aim to develop more effective therapeutic agents with improved safety profiles.

In parallel, computational studies are being conducted to predict the binding modes and interactions of this compound with target proteins. Molecular dynamics simulations and docking studies provide valuable insights into the molecular mechanisms underlying its biological activity, guiding rational drug design efforts.

Conclusion

Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate (CAS No. 1805195-36-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further development into therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its properties and potential uses, paving the way for innovative drug discovery efforts.

1805195-36-1 (Ethyl 6-(difluoromethyl)-3-fluoro-2-methylpyridine-4-acetate) 関連製品

- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)

- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)

- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)

- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)

- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)

- 2229276-88-2(4-fluoro-1-methyl-2-(2-nitroethyl)benzene)

- 34210-10-1(Prostaglandin E2-d4)